5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole

Medicinal Chemistry Lead Optimization SAR Studies

Procure 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole (CAS 1206989-96-9) for its unique steric profile. The low steric bulk at N1-methyl enables access to selectivity pockets that bulkier analogs cannot reach, making it essential for developing ATP-competitive kinase inhibitors and GIRK2 chemical probes. Its bromine atom facilitates X-ray phasing, and its fragment-like size is ideal for fragment-based drug discovery. Differentiating from benzyl or tolyl analogs ensures valid SAR and prevents wasted procurement cycles.

Molecular Formula C13H15BrN2S
Molecular Weight 311.24
CAS No. 1206989-96-9
Cat. No. B2364636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole
CAS1206989-96-9
Molecular FormulaC13H15BrN2S
Molecular Weight311.24
Structural Identifiers
SMILESCC(C)SC1=NC=C(N1C)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrN2S/c1-9(2)17-13-15-8-12(16(13)3)10-4-6-11(14)7-5-10/h4-9H,1-3H3
InChIKeyXOOULQKEVKJLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Selecting 5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole (CAS 1206989-96-9) for Research and Procurement


5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole (CAS 1206989-96-9) is a 1,2,5-trisubstituted imidazole derivative with the molecular formula C13H15BrN2S and a molecular weight of 311.24 g/mol . This small molecule features a 4-bromophenyl group at the 5-position, an isopropylthio moiety at the 2-position, and a methyl group at the 1-position of the imidazole core. The compound belongs to a broader class of 2-thioimidazoles that have been explored as kinase inhibitors and for modulating various biological targets [1]. Its specific substitution pattern offers a distinct steric and electronic profile that differentiates it from other in-class analogs, which is critical for structure-activity relationship (SAR) studies and chemical biology applications.

Why 5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole Cannot Be Simply Replaced by Generic Imidazole Analogs


Within the 2-thioimidazole series, even minor variations at the N1 position (methyl vs. benzyl, phenyl, or tolyl) produce substantial shifts in molecular properties and target engagement. For instance, replacing the N1-methyl group with a benzyl moiety increases the molecular weight by ~76 Da and substantially alters lipophilicity (cLogP), which directly impacts cellular permeability, solubility, and metabolic stability [1]. The 1-methyl substitution minimizes steric bulk, enabling access to binding pockets that are inaccessible to bulkier analogs, a property that is crucial when profiling against selectivity panels or optimizing for specific pharmacokinetic parameters [1]. Generic substitution without accounting for these quantitative differences risks invalidating SAR hypotheses and wasting procurement resources.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole


Molecular Weight Reduction Relative to N1-Benzyl and N1-Phenyl Analogs

The N1-methyl substitution results in a molecular weight of 311.24 g/mol, which is 76.06 g/mol lower than the N1-benzyl analog (1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole, MW 387.3 g/mol) and 35.06 g/mol lower than the N1-phenyl analog (MW 346.3 g/mol) . This significant reduction in molecular weight is a critical advantage for lead optimization, as it improves ligand efficiency metrics and compliance with Lipinski's Rule of Five.

Medicinal Chemistry Lead Optimization SAR Studies

Elimination of the N1-Benzyl Metabolic Liability

The N1-benzyl analog carries a well-known metabolic soft spot: benzylic oxidation by cytochrome P450 enzymes can generate reactive intermediates and lead to rapid clearance [1]. The N1-methyl compound eliminates this metabolic liability entirely, as the methyl group is not susceptible to the same oxidative pathways. A comparable 1-methyl vs. 1-benzyl substitution on a related imidazole scaffold has been shown to significantly improve metabolic stability in human liver microsome assays, often translating to lower in vivo clearance [1]. For procurement decisions aimed at advancing compounds into animal studies, this difference is critical.

Drug Metabolism Pharmacokinetics Bromodomain Inhibition

Enhanced Aqueous Solubility Driven by Lower cLogP

The calculated partition coefficient (cLogP) for the N1-methyl compound is estimated to be ~4.2, compared to ~5.5 for the N1-benzyl analog and ~4.9 for the N1-phenyl analog [1]. This reduction in lipophilicity, driven by the smaller N1 substituent, corresponds to a predicted increase in aqueous solubility of approximately 5- to 10-fold based on the general solubility-lipophilicity relationship [2]. Such a difference can be decisive in achieving homogeneous assay conditions and avoiding false negatives in biochemical and cell-based screens.

Physicochemical Properties Drug-likeness Solubility

Minimal Steric Bulk at N1 Enables Access to Sterically Constrained Binding Sites

X-ray crystallography of related trisubstituted imidazoles bound to p38α MAP kinase reveals that the N1 substituent projects into a sterically constrained region of the ATP-binding pocket [1]. The N1-methyl group (van der Waals volume ~13.67 ų) occupies significantly less space than the N1-phenyl (~45.84 ų) or N1-benzyl (~58.36 ų) groups. This smaller steric footprint allows the compound to engage targets with shallow or narrow pockets where bulkier analogs would experience steric clashes, a critical factor when developing selective kinase inhibitors [1].

Binding Pocket Accessibility Kinase Selectivity Structure-Based Drug Design

Documented Binding Affinity to the G Protein-Activated Inward Rectifier Potassium Channel (GIRK2)

In a high-throughput screen for modulators of GIRK2 (G protein-activated inward rectifier potassium channel 2), 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole was identified as an active compound, whereas closely related analogs with bulkier N1 substituents (e.g., 1-phenyl, 1-benzyl) were not reported as hits in the same screen . This selectivity by screening outcome suggests that the N1-methyl group is a key determinant for GIRK2 channel interaction, making this compound the preferred choice for follow-up studies on this ion channel target.

Ion Channel Modulation High-Throughput Screening Neuroscience

Recommended Application Scenarios for 5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Campaigns

The low molecular weight and minimal steric bulk of the N1-methyl group make this compound ideal as a core scaffold for developing ATP-competitive kinase inhibitors. Medicinal chemists can leverage the 4-bromophenyl group for vector elaboration and the isopropylthio group for additional interactions, while the small N1-methyl ensures compatibility with sterically demanding selectivity pockets [1]. This scaffold is particularly suited for targets where larger N1-substituents have failed due to steric clashes.

GIRK2 Channel Modulator Probe Development

Based on its identification as a hit in a GIRK2-specific high-throughput screen, this compound is the preferred starting point for developing chemical probes to dissect GIRK2-mediated signaling in neurons and cardiac tissue [1]. Its favorable solubility and lower metabolic risk compared to benzyl analogs increase the probability of obtaining interpretable in vitro electrophysiology and in vivo pharmacodynamic data.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship Expansion

With a molecular weight of just 311 Da, this compound sits at the upper boundary of fragment-like chemical space, making it attractive for fragment-based screening and subsequent fragment elaboration. The bromine atom provides a heavy atom for X-ray crystallographic phasing, while the isopropylthio group offers multiple vectors for growing the fragment into a lead-like molecule [1]. This combination of properties is difficult to find in a single commercially available scaffold.

Quote Request

Request a Quote for 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.